α-Capecitabine-d11 is a deuterated analog of capecitabine, a chemotherapeutic agent primarily used in the treatment of various cancers, including colorectal cancer and breast cancer. This compound serves as an internal standard for quantifying capecitabine in biological samples through techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuteration allows for improved accuracy in analytical measurements due to the distinct mass differences between the deuterated and non-deuterated forms, facilitating precise quantification in pharmacokinetic studies and therapeutic monitoring .
The synthesis of α-Capecitabine-d11 involves several key steps that mirror the synthesis of its parent compound, capecitabine. The process typically includes:
The detailed methodology can vary based on specific laboratory protocols but generally follows established synthetic routes for nucleoside analogs .
The molecular formula for α-Capecitabine-d11 is , with a molecular weight of approximately 370.42 g/mol. The structure features:
The presence of deuterium alters the physical properties slightly compared to non-deuterated capecitabine, which can be advantageous in analytical applications .
α-Capecitabine-d11 undergoes several chemical transformations similar to those of capecitabine:
These reactions are crucial for understanding both the pharmacodynamics and pharmacokinetics of α-Capecitabine-d11 as it relates to its therapeutic effects .
The mechanism of action for α-Capecitabine-d11 mirrors that of capecitabine:
This selective activation process enhances its efficacy while minimizing systemic toxicity .
α-Capecitabine-d11 possesses several notable physical and chemical properties:
These properties contribute to its utility as an analytical standard in various research settings .
α-Capecitabine-d11 has significant applications in scientific research:
α-Capecitabine-d11 represents a deuterium-enriched isotopologue of the prodrug capecitabine, a fluoropyrimidine carbamate antineoplastic agent. This compound is systematically identified as pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate. Its molecular formula is C15H11D11FN3O6, with a molecular weight of 370.42 g/mol, reflecting the replacement of eleven hydrogen atoms with deuterium (²H or D) isotopes. The CAS registry number 1132662-08-8 uniquely identifies this specific isotopic variant [1] [4].
Deuterium substitution occurs exclusively on the n-pentyloxycarbonyl side chain, where all eleven hydrogen atoms (including those in the terminal methyl group) are replaced by deuterium. This strategic modification preserves the core pharmacophore—5'-deoxy-5-fluorocytidine—while creating a distinct isotopologue suitable for advanced research applications. The stereochemistry of the ribose moiety (2'R,3'R,4'S,5'R) remains identical to the non-deuterated parent compound, ensuring biological recognition is maintained [1].
Table 1: Structural and Chemical Identifiers of α-Capecitabine-d11
Property | Specification |
---|---|
Chemical Name | Pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate |
Synonyms | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine; Capecitibine-d11; Capiibine-d11 |
Molecular Formula | C15H11D11FN3O6 |
Molecular Weight | 370.42 g/mol |
CAS Number | 1132662-08-8 |
Deuterium Positions | n-Pentyloxycarbonyl side chain (full deuteration) |
Deuterium incorporation serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) research due to the kinetic isotope effect (KIE). Deuterium-carbon bonds exhibit greater stability compared to hydrogen-carbon bonds, with bond dissociation energies approximately 1-1.5 kcal/mol higher. This translates to reduced cleavage rates by cytochrome P450 enzymes and other oxidoreductases, potentially altering metabolic pathways [1] [3].
In α-Capecitabine-d11, deuteration targets the metabolically labile n-pentyloxycarbonyl moiety—a site vulnerable to carboxylesterase-mediated hydrolysis during the first activation step. The deuterium substitutions do not directly affect the nucleoside core responsible for cytotoxicity but enable researchers to:
Critically, α-Capecitabine-d11 retains the tumor-selective activation mechanism of its parent compound. It undergoes sequential enzymatic conversion:
Table 2: Comparative Properties of Capecitabine vs. α-Capecitabine-d11
Property | Capecitabine | α-Capecitabine-d11 | Research Utility |
---|---|---|---|
Molecular Weight | 359.35 g/mol | 370.42 g/mol | Mass shift enables MS discrimination |
Metabolic Stability | Standard hydrolysis | Potentially reduced CES kinetics | KIE quantification |
Tumor Selectivity | Thymidine phosphorylase-dependent | Maintained | Validates activation mechanism |
Isotopic Purity | N/A | ≥98 atom % D | Eliminates background interference |
Deuterated pharmaceuticals emerged from mid-20th-century research on isotopic tracer applications in biochemistry. Early studies focused on elucidating metabolic pathways using deuterium-labeled precursors. The development of deuterated antineoplastics accelerated in the 2000s with advances in synthetic deuterium chemistry and recognition of deuterium's potential to modulate drug metabolism [1] [3].
Capecitabine itself originated from rational drug design efforts to improve 5-FU's therapeutic index. Researchers synthesized N4-alkoxycarbonyl-5'-deoxy-5-fluorocytidine derivatives, selecting capecitabine based on optimal enzymatic conversion profiles and oral bioavailability in primates [2]. The deuterated analog, α-Capecitabine-d11, followed as part of a broader trend in deuterium-enabled pharmacology:
α-Capecitabine-d11 embodies two key developments in precision oncology:
Table 3: Historical Milestones in Deuterated Antineoplastic Agents
Timeframe | Development | Significance |
---|---|---|
1960s-1980s | Deuterated steroids/methotrexate as research tools | Established isotopic tracing in DMPK studies |
1999 | Capecitabine approval (non-deuterated) | Validated tumor-activated fluoropyrimidine platform |
2006 | Synthesis of deuterated imatinib analogs | Demonstrated metabolic stabilization via deuteration |
2017 | FDA approval of deutetrabenazine | Clinically validated deuterium's therapeutic utility |
2022 | Project Renewal capecitabine labeling update | Refined clinical contexts for capecitabine research |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1